molecular formula C11H16N2O3 B14062901 4,6-Diisopropyl-5-nitropyridin-2-ol

4,6-Diisopropyl-5-nitropyridin-2-ol

Cat. No.: B14062901
M. Wt: 224.26 g/mol
InChI Key: OXQQACPEXOPYRH-UHFFFAOYSA-N
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Description

4,6-Diisopropyl-5-nitropyridin-2-ol is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of pyridine, characterized by the presence of nitro and hydroxyl groups, as well as isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diisopropyl-5-nitropyridin-2-ol typically involves the nitration of 4,6-Diisopropylpyridin-2-ol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diisopropyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Diisopropyl-5-nitropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-5-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Diisopropyl-5-nitropyridin-2-ol is unique due to the presence of both isopropyl and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

5-nitro-4,6-di(propan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H16N2O3/c1-6(2)8-5-9(14)12-10(7(3)4)11(8)13(15)16/h5-7H,1-4H3,(H,12,14)

InChI Key

OXQQACPEXOPYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=C1[N+](=O)[O-])C(C)C

Origin of Product

United States

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